molecular formula C12H8ClF3N2O3S B1405538 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1427460-72-7

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1405538
CAS No.: 1427460-72-7
M. Wt: 352.72 g/mol
InChI Key: BXVZALOFQAXATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The pyridine ring is linked via an ether bond to a benzenesulfonamide moiety at position 2.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O3S/c13-10-5-7(12(14,15)16)6-18-11(10)21-8-1-3-9(4-2-8)22(17,19)20/h1-6H,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVZALOFQAXATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic analysis reveals that the target molecule can be disconnected at the ether linkage, suggesting two primary building blocks:

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-ol or its activated derivative
  • 4-Benzenesulfonamide with appropriate leaving groups

Key Reaction Types

The synthesis primarily employs the following reaction types:

  • Nucleophilic aromatic substitution (SNAr)
  • Ether formation
  • Sulfonamide formation
  • Halogenation
  • Trifluoromethylation

Detailed Synthetic Routes

Route A: Nucleophilic Aromatic Substitution Approach

This approach utilizes a nucleophilic aromatic substitution reaction between 4-hydroxybenzenesulfonamide and an appropriately activated 3-chloro-5-(trifluoromethyl)pyridine derivative.

Step 1: Preparation of 4-Hydroxybenzenesulfonamide

  • Starting with 4-hydroxybenzene-1-sulfonyl chloride
  • Reaction with ammonia or ammonium hydroxide
  • Purification by recrystallization

Step 2: Activation of Pyridine Derivative

  • 3-Chloro-5-(trifluoromethyl)pyridine is activated at the 2-position
  • Common leaving groups include halides (F, Cl) or sulfonate esters

Step 3: Nucleophilic Aromatic Substitution

  • Reaction of 4-hydroxybenzenesulfonamide with the activated pyridine derivative
  • Base (typically K₂CO₃, Cs₂CO₃, or NaH) is used to generate the phenoxide
  • Polar aprotic solvents (DMF, DMSO) are employed
  • Reaction temperature: 80-120°C
  • Reaction time: 8-24 hours

Step 4: Purification

  • Column chromatography
  • Recrystallization from appropriate solvent systems

Route B: Convergent Synthesis Approach

This approach involves the separate preparation of both aromatic components followed by their coupling.

Step 1: Preparation of 3-Chloro-5-(trifluoromethyl)pyridin-2-ol

  • Starting from 2-hydroxypyridine
  • Chlorination at the 3-position
  • Trifluoromethylation at the 5-position

Step 2: Preparation of 4-(Leaving group)benzenesulfonamide

  • Starting from 4-fluorobenzenesulfonyl chloride or 4-bromobenzenesulfonyl chloride
  • Conversion to sulfonamide using ammonia

Step 3: Coupling Reaction

  • Mitsunobu reaction conditions (DIAD, PPh₃)
  • Alternative: copper-catalyzed Ullmann-type coupling
  • Solvent: THF or dioxane
  • Temperature: 60-100°C
  • Reaction time: 12-48 hours

Step 4: Purification and Characterization

  • Silica gel chromatography
  • Recrystallization
  • Characterization by NMR, MS, and IR

Reaction Conditions and Parameters

The following table summarizes the optimal reaction conditions for the key step in Route A:

Parameter Condition Notes
Base K₂CO₃ 2-3 equivalents
Solvent DMF Anhydrous conditions
Temperature 100°C Monitored by TLC
Reaction Time 16 hours Extended time may lead to side products
Concentration 0.1-0.2 M Higher concentrations reduce selectivity
Atmosphere Nitrogen Moisture-sensitive reaction
Workup Dilution with water Followed by extraction with ethyl acetate

Alternative Synthetic Strategies

Palladium-Catalyzed Cross-Coupling

This approach utilizes modern transition metal catalysis:

  • Buchwald-Hartwig coupling between 4-benzenesulfonamide and 2-halogenated-3-chloro-5-(trifluoromethyl)pyridine
  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ with appropriate ligands (BINAP, XPhos)
  • Base: Cs₂CO₃ or t-BuONa
  • Solvent: Toluene or dioxane
  • Temperature: 100-120°C
  • Reaction time: 12-24 hours

Sequential Functionalization Approach

This approach involves building the molecule through sequential functionalization:

  • Start with 4-phenoxybenzenesulfonamide
  • Chlorination at the ortho position of the pyridine ring
  • Trifluoromethylation at the meta position
  • Final adjustments and purification

Optimization and Scale-Up Considerations

When scaling up the synthesis of this compound, several factors must be considered:

Heat Transfer and Mixing

  • Use of mechanical stirring instead of magnetic stirring
  • Controlled addition rates of reagents
  • Efficient cooling systems for exothermic steps

Solvent Selection

  • Consider greener alternatives to DMF and DMSO
  • Potential solvents include 2-MeTHF, cyclopentyl methyl ether, or acetonitrile
  • Solvent recycling protocols

Purification Strategies

  • Continuous flow crystallization
  • Simulated moving bed chromatography for large-scale purification
  • Anti-solvent crystallization techniques

Analytical Methods for Product Characterization

The final product should be characterized using the following analytical techniques:

Spectroscopic Analysis

  • ¹H NMR: Characteristic signals for aromatic protons
  • ¹³C NMR: Signals for CF₃ group (quartet due to C-F coupling)
  • ¹⁹F NMR: Signal for CF₃ group
  • IR: Characteristic bands for sulfonamide (S=O stretching)
  • Mass spectrometry: Molecular ion peak at m/z 352.72

Purity Assessment

  • HPLC purity: >98%
  • Elemental analysis: Within ±0.4% of theoretical values
  • Melting point determination
  • Chiral analysis (if applicable)

Yield and Efficiency Considerations

The overall yield of the synthetic routes varies depending on the specific conditions and starting materials:

  • Route A typically provides yields of 65-75%
  • Route B generally gives yields of 55-65%
  • Palladium-catalyzed approaches can achieve yields of 70-85% but at higher cost

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the pyridine ring undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reagents and outcomes include:

Reagent Conditions Product Yield
Sodium methoxideDMF, 80°C, 6 hoursMethoxy-substituted derivative72%
Ammonia (NH₃)Ethanol, 120°C, sealed tubeAmino-substituted analog65%
ThiophenolK₂CO₃, DMSO, 100°CThioether derivative with enhanced lipophilicity58%

The trifluoromethyl group stabilizes the pyridine ring electronically but does not participate directly in substitution due to its strong electron-withdrawing nature .

Oxidation and Reduction

The sulfonamide group (-SO₂NH₂) and pyridine ring exhibit distinct redox behavior:

Oxidation

  • Pyridine Ring : Resistant to common oxidants like KMnO₄ or H₂O₂ under mild conditions.

  • Sulfonamide : Forms sulfonic acid derivatives when treated with strong oxidants (e.g., HNO₃/H₂SO₄) at elevated temperatures .

Reduction

  • Catalytic Hydrogenation : Using Pd/C and H₂ at 50 psi reduces the pyridine ring to piperidine, altering the compound’s planarity and biological activity .

  • LiAlH₄ : Reduces sulfonamide to thiolamine (-SHNH₂) in anhydrous THF, though this reaction is rarely utilized due to side reactions.

Sulfonamide Group Reactivity

The -SO₂NH₂ moiety participates in:

Acylation

Reacts with acetyl chloride in pyridine to form N-acetylated derivatives, improving metabolic stability :
R SO2NH2+CH3COClR SO2NHCOCH3+HCl\text{R SO}_2\text{NH}_2+\text{CH}_3\text{COCl}\rightarrow \text{R SO}_2\text{NHCOCH}_3+\text{HCl}

Alkylation

Treatment with methyl iodide in the presence of NaH yields N-methylsulfonamide, modifying solubility:
R SO2NH2+CH3IR SO2NHCH3+HI\text{R SO}_2\text{NH}_2+\text{CH}_3\text{I}\rightarrow \text{R SO}_2\text{NHCH}_3+\text{HI}

Stability and Compatibility

  • Thermal Stability : Decomposes above 250°C, releasing SO₂ and HF .

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes in strongly acidic/basic conditions to form sulfonic acid or amine byproducts.

Scientific Research Applications

Basic Information

  • IUPAC Name : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
  • CAS Number : 338775-51-2
  • Molecular Formula : C15H14ClF3N2O3S
  • Molecular Weight : 394.79 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with a trifluoromethyl group and a sulfonamide moiety, which contributes to its biological activity and solubility properties.

Medicinal Chemistry

Antimicrobial Activity : Sulfonamides have a long history of use as antimicrobial agents. The specific compound has been studied for its potential against various bacterial strains. For instance, research indicates that derivatives of this compound exhibit significant antibacterial properties, making them candidates for new antibiotic formulations .

Cancer Research : The compound's ability to inhibit specific enzymes involved in tumor growth has been investigated. In vitro studies demonstrate that it can induce apoptosis in cancer cells, particularly in breast and colon cancer models .

Agrochemicals

Herbicide Development : The structural characteristics of this compound have led to its evaluation as a potential herbicide. Studies show that it effectively inhibits the growth of certain weeds while being less harmful to crops, suggesting its utility in sustainable agriculture practices .

Material Science

Polymer Additives : This compound has been explored as an additive in polymer formulations to enhance properties such as thermal stability and resistance to degradation. Its incorporation into polymer matrices has shown promising results in improving the mechanical properties of plastics used in various applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of sulfonamide derivatives, including our compound, against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating significant antibacterial activity compared to standard treatments .

Case Study 2: Herbicidal Properties

Research conducted by the Agricultural Sciences Journal highlighted the herbicidal efficacy of the compound against Amaranthus retroflexus. Field trials showed a reduction in weed biomass by over 70% when applied at recommended rates, underscoring its potential as an environmentally friendly herbicide alternative .

Case Study 3: Polymer Enhancement

In a study published in Materials Science & Engineering, the incorporation of this compound into polystyrene matrices was analyzed. The findings revealed an increase in thermal stability by approximately 30%, indicating its effectiveness as a polymer additive for high-performance applications .

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to their active sites. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .

In the context of herbicides, similar compounds inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the growth and development of weeds, making it an effective herbicidal agent .

Comparison with Similar Compounds

Key Observations:

Linker Type : The target compound employs an ether bond, whereas analogs like the benzamide derivative in use a sulfanyl (-S-) linker. Ether linkages generally enhance metabolic stability compared to sulfanyl groups, which may be prone to oxidation .

The methylthio (-SMe) group in introduces additional hydrophobicity and may influence pharmacokinetics by altering solubility or cytochrome P450 interactions.

Aromatic Modifications : The benzamide derivative in replaces the benzenesulfonamide with a benzamide group, reducing hydrogen-bonding capacity and possibly altering target selectivity .

Physicochemical and Pharmacological Implications

While direct experimental data (e.g., solubility, logP, IC₅₀) are absent in the evidence, structural trends allow for informed inferences:

  • Solubility : The target compound’s benzenesulfonamide group likely confers higher aqueous solubility compared to the benzamide analog in , due to the sulfonamide’s polarity.
  • Metabolic Stability : The ether linkage in the target compound and the analog in may offer greater resistance to enzymatic degradation compared to the sulfanyl-linked compound in , which could form sulfoxides or sulfones in vivo .
  • Target Binding : The trifluoromethyl group’s electronegativity may enhance interactions with hydrophobic pockets in enzymes (e.g., carbonic anhydrases or kinase domains), a feature shared across all analogs .

Biological Activity

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₅H₁₄ClF₃N₂O₃S
  • Molecular Weight : 394.79 g/mol
  • CAS Number : 338775-51-2

The compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, including cholinesterases and cyclooxygenases.
  • Antioxidant Activity : The presence of the trifluoromethyl group enhances the electron-withdrawing properties, which may contribute to its antioxidant capabilities.
  • Interaction with Biological Targets : Molecular docking studies suggest that the compound interacts with specific residues in target proteins, influencing their activity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description IC₅₀ Values
Cholinesterase InhibitionInhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)AChE: 19.2 μM, BChE: 13.2 μM
COX-2 InhibitionModerate inhibition of cyclooxygenase-2 (COX-2)Not specified
Lipoxygenase InhibitionInhibits lipoxygenases (LOX-5 and LOX-15)Not specified
CytotoxicityEvaluated against cancer cell lines (e.g., MCF-7)IC₅₀ values vary

Case Studies

  • Cholinesterase Inhibition Study :
    A study evaluated the inhibitory effects of various derivatives on cholinesterases, revealing that compounds similar to this compound exhibited significant inhibition against both AChE and BChE, suggesting potential for Alzheimer's disease treatment .
  • Antioxidant Activity Assessment :
    Research indicated that the trifluoromethyl group enhances antioxidant properties by stabilizing radical intermediates. Compounds with similar structures showed promising results in scavenging free radicals .
  • Cytotoxicity Evaluation :
    The compound was tested against various cancer cell lines, including breast cancer (MCF-7). Results indicated moderate cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis involves sequential functionalization of the pyridine and benzene rings. Key steps include:
  • Chlorination and Trifluoromethylation : Introduce chlorine and trifluoromethyl groups to the pyridine ring via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) under anhydrous conditions .
  • Sulfonamide Formation : React the chlorinated pyridine intermediate with 4-hydroxybenzenesulfonamide via nucleophilic aromatic substitution (SNAr), typically requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .
  • Yield Optimization : Monitor reaction progress via HPLC or TLC. Impurities from incomplete substitution can be minimized using excess sulfonamide or catalytic iodide ions to activate the pyridine ring .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., pyridine C-3 chloro and C-5 trifluoromethyl groups via 19F^{19}\text{F} and 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 395.02 for C₁₃H₈ClF₃N₂O₃S) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients, monitoring at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Collect organic waste separately and neutralize with activated carbon before incineration .
  • Acute Toxicity Data : LD₅₀ (oral, rat) >2000 mg/kg; handle with standard precautions for sulfonamides .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity to bacterial enzyme targets (e.g., acetyl-CoA carboxylase)?

  • Methodological Answer :
  • Enzyme Assays : Conduct in vitro inhibition assays using purified acetyl-CoA carboxylase (ACCase) from E. coli. Compare IC₅₀ values of the trifluoromethyl derivative against non-fluorinated analogs .
  • Molecular Dynamics Simulations : Model the trifluoromethyl group’s hydrophobic interactions with enzyme active sites (e.g., ACCase β-subunit). The CF₃ group enhances binding via van der Waals forces and reduces metabolic degradation .
  • Data Interpretation : Note that trifluoromethylation increases potency by 3–5× compared to methyl analogs but may reduce solubility, requiring formulation adjustments .

Q. What experimental strategies can resolve contradictions in reported antibacterial activity across different bacterial strains?

  • Methodological Answer :
  • Strain-Specific Profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide) to assess outer membrane disruption in Gram-negative bacteria, which may explain reduced efficacy .
  • Resistance Mutagenesis : Generate ACCase mutants via site-directed mutagenesis to identify resistance hotspots (e.g., Ala→Val at position 207) .

Q. How do structural modifications to the pyridine ring affect selectivity for plant vs. mammalian enzyme targets in agrochemical applications?

  • Methodological Answer :
  • Comparative SAR Analysis : Synthesize analogs with substituents at pyridine C-2 (e.g., methyl, methoxy) and test against plant ACCase (maize) and mammalian ACC1.
  • Crystallography : Co-crystallize the compound with plant ACCase to identify H-bonding interactions absent in mammalian isoforms .
  • Selectivity Index : Calculate IC₅₀ ratios (mammalian/plant). Pyridine C-3 chloro and C-5 trifluoromethyl groups improve plant selectivity by >100× due to steric complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.